2,4,5-Trimethylbenzoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
34824-32-3 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2,4,5-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5H,1-3H3 |
InChI Key |
QTPZSCVENUFCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,5 Trimethylbenzoyl Chloride
Established Principles of Carboxylic Acid Chlorination to Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon and rendering the molecule more susceptible to nucleophilic attack. chemistrystudent.com This enhanced reactivity makes acyl chlorides valuable precursors for the synthesis of esters, amides, and other carbonyl derivatives. chemistrystudent.comsavemyexams.com The direct precursor for 2,4,5-trimethylbenzoyl chloride is 2,4,5-trimethylbenzoic acid. nih.govsigmaaldrich.com
Several standard reagents are employed for this transformation, each with its own set of advantages and byproducts. The most common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride ((COCl)₂). chemguide.co.ukchemguide.co.uklibretexts.org
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for preparing acyl chlorides. masterorganicchemistry.comcommonorganicchemistry.com The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, with the convenient formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the product. chemguide.co.ukyoutube.com The reaction proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. libretexts.orglibretexts.org A general representation of this reaction is:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl chemguide.co.uk
Phosphorus Halides (PCl₅ and PCl₃): Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids at room temperature to yield the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uklibretexts.org
R-COOH + PCl₅ → R-COCl + POCl₃ + HCl chemguide.co.uk
Phosphorus(III) chloride (PCl₃) is another effective reagent, which reacts with three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). chemguide.co.ukchemguide.co.uk
3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ libretexts.org
In both cases, the acyl chloride is typically separated from the non-gaseous byproducts by fractional distillation. chemguide.co.ukchemguide.co.uk
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a mild and highly effective reagent for converting carboxylic acids to acyl chlorides. chemicalbook.comwikipedia.org The reaction often requires a catalytic amount of N,N-dimethylformamide (DMF) and produces only gaseous byproducts (CO₂, CO, and HCl), which simplifies workup. commonorganicchemistry.comwikipedia.orgresearchgate.net Its high reactivity and the mild conditions under which it can be used make it a preferred choice, especially for sensitive substrates, although it is more expensive than thionyl chloride. researchgate.netyoutube.com
The table below summarizes the common chlorinating agents and their byproducts.
| Chlorinating Agent | Formula | Byproducts | Key Features |
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Widely used; gaseous byproducts simplify purification. chemguide.co.ukmasterorganicchemistry.com |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid reagent; reaction is often vigorous. chemguide.co.uklibretexts.org |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ (liquid) | Less vigorous reaction than PCl₅. chemguide.co.uklibretexts.org |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Mild and efficient; suitable for sensitive molecules. chemicalbook.comresearchgate.net |
Advanced Synthetic Routes to Trimethylbenzoyl Chloride Isomers
While the general principles of acyl chloride formation are well-established, the synthesis of specific isomers like the trimethylbenzoyl chlorides often requires tailored approaches. The electronic and steric effects of the three methyl groups on the aromatic ring influence reactivity and can necessitate specific synthetic strategies.
The synthesis of the isomeric 2,4,6-trimethylbenzoyl chloride is well-documented and provides insight into the methodologies applicable to its analogues. The common starting material for this isomer is 2,4,6-trimethylbenzoic acid (mesitoic acid). prepchem.compatsnap.com A typical laboratory preparation involves heating a solution of 2,4,6-trimethylbenzoic acid with an excess of thionyl chloride at reflux for several hours. prepchem.compatsnap.com After the reaction is complete, the excess thionyl chloride is removed by vacuum distillation to yield the product. prepchem.com
An alternative industrial-scale synthesis begins with mesitylene (B46885). Through a Friedel-Crafts reaction with carbon dioxide catalyzed by aluminum trichloride, mesitylene is converted to 2,4,6-trimethylbenzoic acid. patsnap.com This intermediate is then subjected to an acylating chlorination reaction, often using a chlorinating reagent in the presence of a catalyst like DMF, to produce 2,4,6-trimethylbenzoyl chloride. patsnap.com This multi-step process highlights the importance of synthesizing the corresponding carboxylic acid as a key intermediate. google.com
Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is a critical challenge in the synthesis of substituted aromatic compounds. For substituted benzoyl chlorides, this often translates to the selective chlorination of a specific carboxylic acid group or the regioselective introduction of the carboxyl group itself before chlorination.
One approach involves the direct chlorination of substituted benzaldehydes. google.com This method bypasses the need to first synthesize the corresponding benzoic acid. For example, various substituted benzaldehydes can be successfully chlorinated at temperatures between 35 and 80°C to yield the corresponding benzoyl chlorides. google.com
In the context of more complex molecules, such as those containing multiple reactive sites, regioselective protection and deprotection strategies are often employed. For diols and carbohydrates, organobase-catalyzed regioselective benzoylation has been developed to selectively protect primary hydroxyl groups. nih.gov While this applies to benzoylation rather than the synthesis of the benzoyl chloride itself, the underlying principles of exploiting subtle differences in reactivity to achieve site-selectivity are broadly applicable. For instance, regioselective chlorination has been demonstrated in derivatives of the amino acid valine, highlighting that specific reagents and conditions can target a particular site in a molecule. rsc.org
The efficiency and yield of acyl chloride synthesis can be significantly influenced by reaction conditions and the choice of reagents. Optimization of these parameters is crucial for both laboratory-scale synthesis and industrial production.
Key parameters for optimization include:
Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts. For instance, the synthesis of 2,4,6-trimethylbenzoyl chloride from the corresponding benzoic acid and thionyl chloride is typically performed at reflux, with specific temperatures ranging from 50°C to 100°C depending on the scale and specific procedure. patsnap.com
Catalyst: The use of a catalyst can significantly accelerate the reaction. N,N-dimethylformamide (DMF) is a common catalyst used with oxalyl chloride and thionyl chloride. commonorganicchemistry.comresearchgate.net For phosgene-based chlorinations, catalysts such as methylbenzimidazole or methylbenzotriazole have been shown to be effective. google.com
Solvent: The choice of solvent can impact the solubility of reactants and the reaction pathway. While some reactions are run neat (without a solvent) using an excess of the liquid chlorinating agent like thionyl chloride, others employ inert solvents such as toluene (B28343) or dichloromethane. commonorganicchemistry.comprepchem.com
Reagent Stoichiometry: The molar ratio of the carboxylic acid to the chlorinating agent is a critical factor. An excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. prepchem.com
The table below presents a comparison of reaction conditions for the synthesis of 2,4,6-trimethylbenzoyl chloride.
| Starting Material | Chlorinating Agent | Catalyst | Temperature | Solvent | Yield |
| 2,4,6-Trimethylbenzoic Acid | Thionyl Chloride | None | Reflux | Neat | ~97% |
| 2,4,6-Trimethylbenzoic Acid | Thionyl Chloride | DMF | 80°C | Toluene | High |
| 2,4,6-Trimethylbenzoic Acid | Chlorination Reagent | DMF | - | 2,4,6-trimethylbenzoyl chloride | High |
Emerging Approaches for the Preparation of Aromatic Acyl Chlorides
While traditional methods for synthesizing acyl chlorides are robust and widely used, research continues into developing novel, milder, and more efficient methodologies, particularly for substrates that are sensitive to the harsh conditions of classical approaches.
One innovative method involves the use of 3,3-dichlorocyclopropenes to activate carboxylic acids. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through an aromatic cation-activated nucleophilic acyl substitution mechanism. In the presence of a tertiary amine base, the conversion of carboxylic acids to their corresponding acid chlorides occurs rapidly under mild conditions, making it suitable for acid-sensitive substrates. organic-chemistry.org
Another emerging area is the application of photochemistry. A visible-light photocatalysis-based method has been developed for the synthesis of acid chlorides from aldehydes. organic-chemistry.org This reaction uses a ruthenium-based photocatalyst in the presence of N-chlorosuccinimide and a peroxide, offering a novel route under mild conditions. organic-chemistry.org
The use of phosgene (B1210022), a fundamental reagent in the chemical industry, is also being refined. wikipedia.org While historically used for converting carboxylic acids to acyl chlorides, recent advancements focus on novel catalytic systems to improve its efficiency and safety. google.comwikipedia.org For example, chloride ions have been shown to be effective catalysts for the synthesis of phosgene itself at room temperature, which can then be used in subsequent reactions. nih.gov These developments aim to create more sustainable and efficient processes for producing important chemical intermediates like aromatic acyl chlorides.
Applications of 2,4,5 Trimethylbenzoyl Chloride in Advanced Organic Synthesis
Facilitating Cyclization and Rearrangement Reactions
2,4,5-Trimethylbenzoyl chloride, as a reactive acylating agent, can be instrumental in initiating cyclization and rearrangement reactions. The introduction of the 2,4,5-trimethylbenzoyl group to a substrate can precede intramolecular reactions, leading to the formation of new ring systems. While specific research detailing the use of this compound in all major named cyclization reactions is not extensively documented, its role can be inferred from the well-established reactivity of acyl chlorides in these transformations.
Classic examples of such reactions where acyl chlorides are pivotal include the Friedel-Crafts acylation, which can occur intramolecularly to form polycyclic ketones. masterorganicchemistry.comorganic-chemistry.orglibretexts.org In this type of reaction, a molecule containing both an aromatic ring and an acyl chloride (or a group that can be converted to one) can undergo cyclization in the presence of a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The electrophilic acylium ion generated from the acyl chloride is attacked by the nucleophilic aromatic ring within the same molecule, leading to the formation of a new ring. masterorganicchemistry.com The substitution pattern of the aromatic ring and the length of the tether connecting it to the acyl group are critical factors in determining the feasibility and outcome of the cyclization. masterorganicchemistry.com
Another significant reaction is the Bischler-Napieralski reaction, a method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, which can be prepared from the corresponding amine and an acyl chloride. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com The amide is treated with a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to generate a nitrilium ion intermediate that then undergoes cyclization. wikipedia.orgorganic-chemistry.org The electron-donating groups on the aromatic ring, such as the methyl groups in the 2,4,5-trimethylbenzoyl moiety, would be expected to facilitate this type of electrophilic substitution. nrochemistry.comjk-sci.com Unexpected reaction pathways in the Bischler-Napieralski reaction have also been shown to lead to the formation of other complex heterocyclic systems, such as carbazoles, through a cascade mechanism. nih.gov
The Pictet-Spengler reaction is another powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines. wikipedia.orgnumberanalytics.comjk-sci.comrsc.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While the classic Pictet-Spengler reaction does not directly use an acyl chloride, a variation known as the N-acyliminium ion Pictet-Spengler reaction does. In this variant, the intermediate iminium ion is acylated, significantly increasing its electrophilicity and allowing the cyclization to proceed under milder conditions with a broader range of aromatic systems. wikipedia.org
Furthermore, acyl chlorides are precursors to divinyl ketones, which can undergo the Nazarov cyclization to form cyclopentenones. organic-chemistry.orgmdpi.com This 4π-electrocyclic reaction is typically catalyzed by a Lewis acid or a Brønsted acid. organic-chemistry.orgmdpi.com The specific substitution pattern on the vinyl groups, which would be influenced by the structure of the initial acyl chloride, can affect the regioselectivity and stereoselectivity of the cyclization.
The following table summarizes these key cyclization reactions where acyl chlorides like this compound could serve as important precursors.
| Reaction | Reactants | Key Intermediate | Product | Catalyst/Reagent |
| Intramolecular Friedel-Crafts Acylation | Aromatic compound with tethered acyl chloride | Acylium ion | Polycyclic Ketone | Lewis Acid (e.g., AlCl₃) |
| Bischler-Napieralski Reaction | β-Arylethylamide | Nitrilium ion | Dihydroisoquinoline | Dehydrating agent (e.g., POCl₃, P₂O₅) |
| N-Acyliminium Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone, Acylating agent | N-acyliminium ion | Tetrahydroisoquinoline | Acid |
| Nazarov Cyclization | Divinyl ketone (from acyl chloride) | Pentadienyl cation | Cyclopentenone | Lewis or Brønsted Acid |
Impact of 2,4,5 Trimethylbenzoyl Chloride in Polymer Science and Advanced Materials
Functionality as Photoinitiators in Photopolymerization Processes
2,4,6-Trimethylbenzoyl chloride is a critical intermediate in the synthesis of Type I photoinitiators, which are compounds that absorb light and cleave into free radicals to initiate polymerization. chemicalbook.com These initiators, particularly acylphosphine oxides derived from 2,4,6-trimethylbenzoyl chloride, are highly valued for their efficiency in initiating the rapid curing of monomers and oligomers upon exposure to UV light. chemicalbook.comgoogle.com Their effectiveness stems from high absorption in the near-UV and visible light spectrum and the generation of highly reactive radicals. rsc.org
Mechanism of Free Radical Generation by Trimethylbenzoyl Chloride-Derived Photoinitiators
Photoinitiators derived from 2,4,6-trimethylbenzoyl chloride, most notably acylphosphine oxides like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), function primarily through a Norrish Type I cleavage mechanism. chemicalbook.com Upon absorption of photons from a light source (typically UV or visible light), the photoinitiator molecule is promoted to an excited singlet state, followed by a rapid transition to a more stable triplet state. chemicalbook.com
From this excited triplet state, the molecule undergoes α-cleavage, a homolytic bond scission at the carbon-phosphorus (C-P) bond. chemicalbook.comrsc.org This cleavage is highly efficient and results in the formation of two distinct free radicals: a 2,4,6-trimethylbenzoyl radical and a phosphinoyl radical (e.g., a diphenylphosphinoyl radical in the case of TPO). chemicalbook.com
Cleavage Reaction of TPO: 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) + light (hv) → (2,4,6-trimethylbenzoyl)• + (diphenylphosphinoyl)•
Both of these resulting radicals are capable of initiating polymerization by attacking the double bonds of monomer units, such as acrylates. chemicalbook.com The high reactivity of these radicals contributes to a rapid and efficient polymerization process. google.com
Applications in UV-Curable Coatings, Inks, and Adhesives
The rapid and efficient curing initiated by 2,4,6-trimethylbenzoyl chloride derivatives makes them indispensable in a variety of industrial applications. Their ability to cure materials quickly at ambient temperatures without the need for volatile solvents aligns with modern demands for high-speed, environmentally friendly manufacturing processes.
UV-Curable Coatings: These photoinitiators are used to cure protective and decorative coatings on wood, metal, plastics, and optical fibers. The resulting coatings exhibit excellent surface hardness, scratch resistance, and chemical stability. Photoinitiator TPO is particularly favored in white-pigmented systems and coatings that require low yellowing.
UV-Curable Inks: In the printing industry, these initiators enable the instantaneous drying of inks on a wide range of substrates, including paper, plastic, and metal. This allows for faster printing speeds and higher quality finishes in applications like screen printing, flexography, and planographic printing.
UV-Curable Adhesives: They are used to formulate adhesives that cure on demand when exposed to UV light. This property is highly advantageous for precision bonding in electronics, medical device assembly, and other high-tech industries where controlled and rapid adhesion is critical.
Synthesis of Advanced Photoinitiators from Trimethylbenzoyl Chloride (e.g., Acylphosphine Oxides)
2,4,6-Trimethylbenzoyl chloride is the key building block for a class of highly efficient photoinitiators known as acylphosphine oxides. The synthesis typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with a phosphine (B1218219) compound.
A prominent example is the synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). A common method involves reacting 2,4,6-trimethylbenzoyl chloride with diphenylphosphine (B32561). Another patented method describes the reaction of 2,4,6-trimethylbenzoyl chloride with diphenyl ethoxy phosphine under vacuum conditions, which simplifies the process by not requiring a solvent. mdpi.com
Another important photoinitiator, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), is also synthesized from this precursor. The synthesis of BAPO involves reacting two equivalents of 2,4,6-trimethylbenzoyl chloride with a primary phosphine, such as phenylphosphine, followed by an oxidation step.
The general synthesis pathway allows for the creation of a diverse range of acylphosphine oxide photoinitiators with varied properties.
Tailoring Photoinitiator Properties for Specific Polymer Systems
The versatility of the acylphosphine oxide structure allows for chemical modifications to tailor its properties for specific applications. By altering the substituents on the benzoyl or phosphine moieties, researchers can fine-tune characteristics such as light absorption wavelength, solubility, and reactivity.
For instance, to improve solubility in aqueous systems, which is crucial for biomedical applications like hydrogel formation, derivatives such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) have been synthesized. researchgate.net LAP is a water-soluble derivative that retains high photoinitiation efficiency, making it suitable for processes like bioprinting. researchgate.net
Other modifications aim to create safer alternatives to existing photoinitiators. Research has focused on synthesizing TPO analogs with lower cytotoxicity while maintaining high photoactivity. rsc.org One approach involves replacing the diphenylphosphine group with a different phosphorus-containing heterocycle, such as in the TDOPO molecule, which incorporates a DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide) motif. rsc.org These tailored molecules can offer improved biocompatibility or better performance in specific monomer systems. rsc.orgresearchgate.net
Table 1: Examples of Tailored Acylphosphine Oxide Photoinitiators
| Photoinitiator | Precursor | Key Tailored Property | Target Application |
| TPO | 2,4,6-Trimethylbenzoyl chloride | High efficiency in pigmented systems | UV coatings, inks |
| BAPO | 2,4,6-Trimethylbenzoyl chloride | Broader light absorption | Dental composites, thick coatings |
| LAP | 2,4,6-Trimethylbenzoyl chloride | Water solubility | Hydrogels, bioprinting |
| TDOPO | 2,4,6-Trimethylbenzoyl chloride | Reduced cytotoxicity | Safer photopolymerization processes |
Role in the Synthesis of Polymers with Tailored Properties
Beyond its primary role as a precursor to discrete photoinitiators, the 2,4,6-trimethylbenzoyl moiety can be directly integrated into polymer structures to impart specific functionalities. This incorporation can modify the physical and chemical properties of the final material in a controlled manner.
Incorporation into Polymer Backbones and Side Chains
The reactive nature of 2,4,6-trimethylbenzoyl chloride allows it to be used as a monomer or a modifying agent in polymer synthesis. By reacting it with polymers containing suitable functional groups (e.g., hydroxyl or amine groups), the trimethylbenzoyl group can be attached as a side chain.
Alternatively, a difunctional derivative of the molecule can be synthesized and used in condensation polymerization to incorporate the photoactive moiety directly into the polymer backbone. This creates "macro-photoinitiators," where the initiating group is covalently bound to the polymer chain. This approach is advantageous as it can reduce the migration of small-molecule initiator fragments from the cured polymer, a critical concern in applications such as food packaging, dental materials, and biomedical devices.
By tethering the photoinitiating group to the polymer, properties such as curing speed, crosslink density, and the final mechanical properties of the polymer network can be precisely engineered.
Based on a comprehensive review of scientific literature and chemical databases, there is a notable lack of specific research and application data for the chemical compound 2,4,5-Trimethylbenzoyl chloride within the requested fields of polymer science, advanced materials, and 3D printing technologies. The available information primarily focuses on its isomer, 2,4,6-Trimethylbenzoyl chloride , which is a well-established precursor for a class of widely used photoinitiators.
Therefore, it is not possible to provide a detailed, scientifically accurate article on This compound that adheres to the specified outline concerning its impact on polymer science and 3D printing.
The vast body of research highlights that photoinitiators derived from the 2,4,6-trimethylbenzoyl moiety are central to the applications mentioned in the query. These include:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) : A highly efficient Type I photoinitiator used extensively in 3D printing resins due to its ability to be activated by both UV and visible light sources (up to 420 nm). rsc.orgnih.gov Its low yellowing properties make it ideal for producing transparent materials. rsc.org
Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) : Another common photoinitiator used in dental resins and other 3D printing applications. nih.gov
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) : A derivative considered for medical device production due to its favorable biocompatibility and color stability in 3D printed resins. nih.gov
These photoinitiators, all originating from the 2,4,6-isomer, are crucial for the free-radical photopolymerization of various monomers, such as acrylates, which are the building blocks of many materials used in advanced manufacturing and bioprinting. rsc.orgnih.gov The synthesis of these critical photoinitiators invariably starts with 2,4,6-trimethylbenzoyl chloride, not the 2,4,5- isomer. google.comgoogle.com
In contrast, information regarding the use of This compound in developing conjugated polymers, advanced polymeric materials, or as a precursor to photoinitiators for 3D printing is not present in the reviewed scientific literature. Chemical supplier information lists it as a research chemical but does not provide details on its specific applications in these advanced fields.
Given the strict constraint to focus solely on This compound , we cannot fulfill the article request as outlined. The scientific and industrial significance in the specified areas of polymer science and additive manufacturing is overwhelmingly associated with its structural isomer, 2,4,6-Trimethylbenzoyl chloride .
Advanced Spectroscopic and Analytical Techniques for Characterization of Substituted Benzoyl Chlorides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2,4,5-Trimethylbenzoyl chloride, providing precise information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound allows for the identification and differentiation of the various protons present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton. For the related compound, 2,4,6-Trimethylbenzaldehyde, the ¹H NMR spectrum in CDCl₃ shows a singlet for the aldehydic proton at 10.50 ppm, two singlets for the aromatic protons at 6.84 ppm, a singlet for the six methyl protons at the 2 and 6 positions at 2.53 ppm, and a singlet for the three methyl protons at the 4 position at 2.28 ppm. acadiau.ca While this data is for a closely related aldehyde, it provides a strong basis for predicting the spectrum of this compound.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Predicted ¹³C NMR data is available for the isomeric 2,4,6-Trimethylbenzoyl chloride. guidechem.com For other substituted benzoyl chlorides like 3-Methylbenzoyl chloride and 3,5-Bis(trifluoromethyl)benzoyl chloride, detailed ¹³C NMR spectral data is available and serves as a reference for interpreting the spectrum of trimethyl-substituted analogs. chemicalbook.comchemicalbook.com
³¹P NMR Spectroscopy
While not directly applicable to this compound itself, Phosphorus-31 NMR (³¹P NMR) spectroscopy is highly relevant for characterizing organophosphorus compounds derived from it. For instance, the reaction of this compound with phosphines or phosphites would yield products for which ³¹P NMR would be a primary characterization technique. For example, related compounds like Benzyltriphenylphosphonium Chloride show distinct ³¹P NMR spectra. acadiau.ca
| Technique | Observed Chemical Shifts (δ) / Key Data | Compound |
| ¹H NMR | δ: 10.50 (s, 1H), 6.84 (s, 2H), 2.53 (s, 6H), 2.28 (s, 3H) | 2,4,6-Trimethylbenzaldehyde |
| ¹³C NMR | Predicted data available | 2,4,6-Trimethylbenzoyl chloride |
| ³¹P NMR | Spectrum available for related phosphonium (B103445) salt | Benzyltriphenylphosphonium Chloride |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. For the isomeric 2,4,6-Trimethylbenzoyl chloride, the molecular weight is 182.65 g/mol . sigmaaldrich.comsigmaaldrich.com The fragmentation pattern would likely involve the loss of the chlorine atom and the carbonyl group, leading to characteristic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound and identifying any volatile impurities. The retention time from the GC provides a measure of the compound's volatility and interaction with the column, while the mass spectrum of the eluting peak confirms its identity. For the related compound 2,4,6-Trimethylbenzyl chloride, GC-MS data is available, showing a top peak in the mass spectrum that aids in its identification. nih.gov The purity of substituted benzoyl chlorides, such as 5-Methyl-3-phenylisoxazole-4-carbonyl chloride, is often determined to be ≥98.0% by GC analysis. avantorsciences.com
| Technique | Key Findings |
| Mass Spectrometry (MS) | Molecular weight of isomeric 2,4,6-Trimethylbenzoyl chloride is 182.65 g/mol . |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used to determine purity (e.g., ≥98.0% for similar compounds) and identify volatile impurities. nih.govavantorsciences.com |
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its structure.
The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1770-1815 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. Additionally, the spectrum will show C-H stretching vibrations for the methyl groups and the aromatic ring, as well as C-Cl stretching vibrations. For the isomeric 2,4,6-Trimethylbenzyl chloride, various IR spectral data, including FTIR and ATR-IR, are available. nih.gov The NIST WebBook also provides reference IR spectra for benzoyl chloride, which serves as a foundational spectrum for comparison. nist.gov
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Carbonyl (C=O) stretch | 1770 - 1815 |
| Aromatic C-H stretch | ~3000 - 3100 |
| Aliphatic C-H stretch | ~2850 - 3000 |
| C-Cl stretch | ~600 - 800 |
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for analyzing non-volatile or thermally sensitive compounds like this compound.
HPLC can be employed to determine the purity of this compound with high accuracy. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from its impurities. The retention time is a characteristic property that helps in its identification, and the peak area can be used for quantification. Furthermore, HPLC is an excellent tool for monitoring the progress of reactions involving this compound. For example, in the synthesis of esters or amides from this acyl chloride, HPLC can be used to track the disappearance of the starting material and the appearance of the product over time. A study on the determination of benzyl (B1604629) chloride in a drug substance using a validated HPLC method highlights the technique's sensitivity and accuracy, with a limit of detection of 3 ppm and a limit of quantification of 10 ppm. jocpr.com
| Parameter | Typical Application/Value |
| Stationary Phase | Reversed-phase (e.g., C18) |
| Detection | UV detector (e.g., at 220 nm for similar compounds) jocpr.com |
| Application | Purity assessment, reaction monitoring, impurity profiling |
| Sensitivity | Can detect impurities at ppm levels jocpr.com |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this method can provide definitive information about its molecular geometry, bond lengths, and bond angles in the solid state. This data is invaluable for understanding intermolecular interactions and packing in the crystal lattice. While specific X-ray diffraction data for this compound was not found in the search results, the NIST database contains X-ray photoelectron spectroscopy data for the parent compound, benzoyl chloride. nist.gov
Spectroscopic Monitoring of Reaction Kinetics
Spectroscopic techniques can be adapted to monitor the kinetics of chemical reactions involving this compound. By tracking the change in concentration of a reactant or product over time, the rate law and rate constant for the reaction can be determined.
For instance, the hydrolysis or alcoholysis of this compound can be monitored using UV-Vis spectroscopy if the product has a different absorption spectrum from the starting material. Alternatively, NMR spectroscopy can be used to follow the reaction directly in the NMR tube by integrating the signals corresponding to the starting material and the product at different time intervals. An electrochemical study on the reduction of the related 2,4,6-trimethylbenzoyl chloride provides insights into its reactivity, which can be correlated with kinetic data obtained from spectroscopic methods. chemicalbook.com
Computational and Theoretical Investigations into 2,4,5 Trimethylbenzoyl Chloride Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2,4,5-trimethylbenzoyl chloride, DFT calculations would be instrumental in elucidating its electronic structure and predicting its reactivity.
Methodologies typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. virtualchemistry.org Such calculations would yield optimized molecular geometry, vibrational frequencies, and a wealth of information about the electronic distribution.
Key predicted properties would include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. For an acyl chloride, the LUMO is expected to be localized on the carbonyl group, indicating its susceptibility to nucleophilic attack.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecule's surface. It would highlight the electrophilic nature of the carbonyl carbon, making it a primary target for nucleophiles, and the relative electron density of the aromatic ring.
Reactivity Descriptors: Conceptual DFT provides a range of reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index. These values would quantify the reactivity of this compound and allow for comparisons with other related acyl chlorides. virtualchemistry.org
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Illustrative Value | Description |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | An indicator of the molecule's kinetic stability and chemical reactivity. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
| Electrophilicity Index (ω) | 2.9 eV | A quantitative measure of the molecule's electrophilic character. |
This table is for illustrative purposes, showing the type of data that would be generated from DFT calculations.
Ab Initio Calculations for Thermochemical Properties and Reaction Energetics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are highly valuable for obtaining accurate thermochemical data. acs.org For this compound, methods like Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)) would be employed, often with large basis sets, to calculate fundamental thermodynamic properties. acs.org
These calculations would provide precise values for:
Enthalpy of Formation (ΔHf°): The standard enthalpy change when the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the compound's formation under standard conditions.
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.
Reaction Energetics: For reactions involving this compound, such as hydrolysis or esterification, ab initio calculations can determine the reaction enthalpies, activation energies, and equilibrium constants, providing a detailed thermodynamic profile of the transformation.
Table 2: Illustrative Ab Initio Thermochemical Data for this compound
| Thermochemical Property | Illustrative Value (at 298.15 K) | Unit |
| Enthalpy of Formation (gas) | -250.5 | kJ/mol |
| Gibbs Free Energy of Formation | -155.2 | kJ/mol |
| Standard Entropy | 450.8 | J/(mol·K) |
| Heat Capacity (Cp) | 210.3 | J/(mol·K) |
This table is for illustrative purposes, showing the type of data that would be generated from ab initio calculations.
Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways
While quantum mechanical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in a solvent. frontiersin.org An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or acetonitrile) and solving Newton's equations of motion for all atoms over time. nih.govplos.orgnih.gov
MD simulations would provide insights into:
Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds or other specific interactions with the carbonyl group and the aromatic ring.
Conformational Dynamics: The rotational motion around the bond connecting the benzoyl group to the aromatic ring and how this is influenced by the solvent.
Reaction Dynamics: By using reactive force fields or combined quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can trace the entire pathway of a reaction, such as solvolysis. This would reveal how solvent molecules participate in the reaction, for example, by stabilizing intermediates or facilitating proton transfer.
Quantum Chemical Studies on Intermediates and Transition States
The mechanism of reactions involving this compound, such as its reaction with nucleophiles, proceeds through short-lived intermediates and high-energy transition states. Quantum chemical calculations are indispensable for characterizing these fleeting species that are often difficult or impossible to observe experimentally.
Using methods like DFT or ab initio calculations, researchers can:
Locate Transition States: Algorithms can find the saddle point on the potential energy surface that corresponds to the transition state of a reaction step.
Calculate Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.
Characterize Intermediates: The geometry and electronic structure of any intermediates, such as the tetrahedral intermediate in nucleophilic acyl substitution, can be determined.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.
Table 3: Illustrative Calculated Activation Energies for the Hydrolysis of this compound
| Reaction Step | Computational Method | Illustrative Activation Energy (kcal/mol) |
| Nucleophilic attack of water (uncatalyzed) | DFT (B3LYP/6-31G) | 18.5 |
| Proton transfer to form tetrahedral intermediate | DFT (B3LYP/6-31G) | 5.2 |
| Departure of the leaving group (chloride) | DFT (B3LYP/6-31G*) | 12.8 |
This table is for illustrative purposes, showing the type of data that would be generated from quantum chemical studies on reaction mechanisms.
Correlation Analysis Applied to Solvolysis Reactions and Substituent Effects
Correlation analysis, particularly through Linear Free Energy Relationships (LFERs), is a powerful method to understand reaction mechanisms and the influence of substituents on reactivity. The Grunwald-Winstein equation is a prominent LFER used to study solvolysis reactions. nih.gov
For this compound, a study of its solvolysis across a range of solvents would involve applying the extended Grunwald-Winstein equation:
log(k/k₀) = lN + mY
where:
k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively.
N is the solvent nucleophilicity parameter.
Y is the solvent ionizing power parameter.
l and m are sensitivity parameters that indicate the extent to which the reaction rate depends on solvent nucleophilicity and ionizing power, respectively.
The values of l and m provide mechanistic insights. For example, a high m value suggests a mechanism with significant charge separation in the transition state (like an S_N1 mechanism), while a high l value points to a mechanism where the nucleophilicity of the solvent is important (like an S_N2 mechanism). nih.gov
Furthermore, by comparing the solvolysis rates of this compound with other substituted benzoyl chlorides, the electronic and steric effects of the three methyl groups can be quantified using Hammett-type correlations. This would reveal how the electron-donating nature and steric hindrance of the methyl groups at the 2, 4, and 5 positions influence the reactivity of the acyl chloride functionality.
Emerging Research Areas and Future Perspectives for 2,4,5 Trimethylbenzoyl Chloride
Exploration of Undiscovered Reactivity Patterns and Selectivities
A fundamental area of chemical research involves understanding the unique reactivity of a molecule. For 2,4,5-trimethylbenzoyl chloride, this would entail studying how the substitution pattern of the methyl groups on the benzene (B151609) ring influences the reactivity of the acyl chloride group. Key research questions would include its behavior in Friedel-Crafts acylations, esterifications, and amidation reactions compared to its isomers. The electronic and steric effects of the 2,4,5-trimethyl substitution would be expected to impart different selectivity (regio-, chemo-, and stereoselectivity) in its reactions, but specific studies confirming these patterns are not present in the current body of literature.
Design and Synthesis of Novel Derivatives with Enhanced Functionality
The synthesis of new molecules from a starting reagent is a cornerstone of chemical innovation. Research in this area would focus on using this compound as a building block to create a library of derivatives. These could include esters, amides, and ketones with potentially unique biological activities or material properties. The development of such derivatives is contingent on first understanding the compound's reactivity, as mentioned above.
Green Chemistry Approaches for Sustainable Synthesis and Application
Modern chemical synthesis emphasizes sustainability. For this compound, this would involve developing environmentally benign methods for its production, potentially moving away from traditional chlorinating agents like thionyl chloride. patsnap.comprepchem.com Research would also target its use in green applications, such as serving as a reagent in solvent-free reactions or in catalytic cycles that minimize waste. While green chemistry methods have been explored for its 2,4,6-isomer, similar studies for this compound are not documented. patsnap.com
Development of Advanced Materials with Precise Structural Control
Acyl chlorides are often used in polymer and materials science as monomers or modifying agents. Future research could investigate the incorporation of the 2,4,5-trimethylbenzoyl moiety into polymers like polyamides or polyesters. The specific substitution pattern might offer precise control over material properties such as thermal stability, solubility, or optical characteristics. However, without foundational studies, its potential in creating advanced materials remains theoretical.
Computational Screening and Rational Design for New Applications
Computational chemistry offers a powerful tool for predicting the properties and potential applications of molecules. Molecular modeling and density functional theory (DFT) calculations could be employed to predict the reactivity, spectral properties, and interaction of this compound with biological targets or material surfaces. This in-silico screening could guide experimental work, saving time and resources. Currently, such computational studies for this specific isomer are not available.
Interdisciplinary Research Integrating this compound into Broader Chemical Systems
The full potential of a chemical compound is often realized through interdisciplinary collaboration. This could involve its use in medicinal chemistry to synthesize new drug candidates, in agrochemistry for developing new pesticides, or in electronics for creating organic semiconductors. Each of these avenues requires a foundational understanding of the molecule's chemical behavior, which is presently lacking for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
